2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid is an organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid typically involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl group. This can be achieved using tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine. The hydroxyacetic acid moiety can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the hydroxyacetic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the tert-butoxycarbonyl group.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the alcohol.
Substitution: The major product is the free amine.
Scientific Research Applications
2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a prodrug for delivering active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid involves its conversion to active metabolites in the body. The tert-butoxycarbonyl group is cleaved under physiological conditions, releasing the active pyrrolidine derivative. This compound can then interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]acetic acid
- 2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid
- 2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]butanoic acid
Uniqueness
2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid is unique due to the presence of both a hydroxyacetic acid moiety and a tert-butoxycarbonyl-protected pyrrolidine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.
Properties
CAS No. |
851029-13-5 |
---|---|
Molecular Formula |
C11H19NO5 |
Molecular Weight |
245.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.